2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.2 g/mol |
IUPAC Name |
2,2-dimethoxy-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C9H13NO3/c1-12-9(7-11,13-2)8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3 |
InChI Key |
ZFZJXIFEWVRWHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)(C1=CC=NC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include pyridine-ethanol derivatives with varying substituents. Key structural differences and their implications are outlined below:
Key Observations:
- The dimethoxy groups in this compound increase steric hindrance and electron density compared to non-methoxy analogs like 1-(pyridin-4-yl)ethan-1-ol. This may reduce metabolic degradation rates, similar to 2-alkylimidazole derivatives that exhibit improved metabolic stability (10–20% biotransformation after 4 hours) .
- The bromine substituent in 2-Bromo-1-(pyridin-4-yl)ethan-1-ol enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the methoxy-containing target compound .
Spectroscopic and Physical Properties
- NMR Data: The hydroxyl proton in 1-(pyridin-4-yl)ethan-1-ol resonates at δ = 4.13 ppm, while aromatic protons appear at δ = 7.27–8.42 ppm . In contrast, the dimethoxy groups in this compound are expected to deshield adjacent protons, shifting NMR signals upfield or downfield depending on electronic effects.
- Solubility: Methoxy groups improve solubility in polar aprotic solvents (e.g., THF, DMSO) compared to non-polar analogs like 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol .
Preparation Methods
General Synthetic Strategy
The compound 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol can be viewed as a ketal derivative of a pyridin-4-yl-substituted aldehyde or alcohol intermediate. The key synthetic step involves the introduction of two methoxy groups at the 2-position of ethan-1-ol bearing a pyridin-4-yl substituent. The preparation typically follows these stages:
- Formation of pyridin-4-yl-substituted aldehyde or alcohol precursor.
- Protection or modification of the aldehyde group to form the dimethoxy acetal.
- Purification and isolation of the final product.
Preparation of Pyridin-4-yl Precursors
A crucial precursor is 4-pyridinemethanol (4-pyridinylmethanol), which can be synthesized via reduction of 4-pyridinecarboxaldehyde or related derivatives.
Method Example: Reduction of 4-Pyridinecarboxaldehyde
- Sodium borohydride (NaBH4) combined with lithium chloride (LiCl) in tetrahydrofuran (THF) forms an effective reducing mixture.
- Under inert atmosphere and controlled temperature (-20°C to 60°C), the aldehyde is reduced to 4-pyridinemethanol.
- The reaction mixture is quenched with acid (e.g., 30% HCl) at low temperature (-5°C to 5°C).
- Workup includes filtration, extraction with THF, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
- The product crystallizes as light yellow crystals with melting point around 55-57°C.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | NaBH4 + LiCl in THF, inert gas, reflux 6-8 h, -20°C to 60°C | Reduction to 4-pyridinemethanol intermediate |
| 2 | Quench with 30% HCl, 2-6 h stirring, filtration, extraction | Isolation of purified 4-pyridinemethanol |
Formation of this compound
The key transformation to introduce the dimethoxy group involves acetal formation on the ethan-1-ol moiety. This is typically achieved by reacting the aldehyde intermediate with methanol under acidic or neutral conditions to form the dimethoxy acetal.
- The aldehyde or corresponding alcohol is treated with excess methanol.
- Acid catalysts or dehydrating agents may be used to promote acetalization.
- The reaction proceeds under reflux or ambient temperature depending on conditions.
- The product is isolated by concentration and purification (e.g., crystallization or chromatography).
Though direct detailed experimental procedures for this exact compound are limited in the literature, the general approach for similar pyridinyl acetals is well-established in organic synthesis protocols.
Alternative Synthetic Routes and Related Compounds
- Knoevenagel-type condensations and subsequent acetal formation have been used for related pyridinyl ethanol derivatives, involving aldehyde intermediates and methoxy group introduction.
- Other studies on pyridine derivatives show that sodium hydride and alkoxides in polar aprotic solvents can facilitate substitution reactions leading to alkoxy-substituted pyridine ethanols.
- The use of protecting groups and selective reductions are common to achieve the desired substitution pattern without side reactions.
Summary Table of Preparation Parameters
| Parameter | Details/Range | Notes |
|---|---|---|
| Starting material | 4-Pyridinecarboxaldehyde or 4-pyridinemethanol | Key precursor for ethan-1-ol moiety |
| Reducing agent | Sodium borohydride + Lithium chloride | Efficient reduction in THF |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent for reduction and extraction |
| Reaction temperature | -20°C to 60°C | Controlled to optimize yield and selectivity |
| Quenching agent | 30% Hydrochloric acid | Acid quench to stop reaction and aid purification |
| Acetal formation | Methanol + acid catalyst (e.g., HCl) | Converts aldehyde to dimethoxy acetal |
| Purification | Filtration, extraction, drying, concentration | Yields crystalline or pure product |
| Product purity | ≥95% | Commercially available grade |
Research Findings and Observations
- The reduction of pyridine aldehydes with NaBH4/LiCl in THF is a robust method yielding high purity 4-pyridinemethanol, which is a direct precursor to the target compound.
- Acetalization with methanol is a standard method to protect aldehydes and form dimethoxy derivatives; the reaction conditions must be optimized to avoid hydrolysis or side reactions.
- The compound this compound is commercially available with purity ≥95%, indicating well-established synthetic routes and reliable production methods.
- Related literature on pyridine derivatives and their functionalization supports the use of sodium hydride, alkoxides, and condensation reactions for similar compounds, which may be adapted for this compound’s synthesis.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of vapors or aerosols .
- Waste Disposal : Collect chemical waste in labeled, sealed containers and dispose via certified hazardous waste management services. Avoid environmental contamination .
- Emergency Procedures : For spills, evacuate the area, use absorbent materials, and avoid dust generation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to verify the pyridine ring, dimethoxy groups, and ethanol backbone. Compare peaks with reference spectra .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]) via high-resolution MS (HRMS) to ensure purity and molecular formula accuracy .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility of intermediates. Reflux conditions (~80°C) are typical for C–O or C–N bond formation .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may aid in hydrogenation steps for reducing nitro or carbonyl groups in precursors .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement. Validate hydrogen bonding and torsion angles with tools like PLATON to detect structural anomalies .
- Data Validation : Cross-check X-ray diffraction data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in bond lengths or angles .
Q. What synthetic strategies are effective for modifying the pyridine ring of this compound?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (e.g., bromine) at the pyridine meta-position using Br/FeBr under controlled temperatures (0–5°C) .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to append functional groups (e.g., -CN, -CF) for SAR studies .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variations in the dimethoxy groups (e.g., replacing -OCH with -OCF) or ethanol chain length. Use parallel synthesis for efficiency .
- Biological Assays : Test inhibitory effects on kinase targets (e.g., EGFR) via cell-based assays. Compare IC values to establish trends in potency .
Q. What analytical methods are suitable for detecting degradation products of this compound under stress conditions?
- Methodological Answer :
- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor m/z ratios for fragmentation patterns .
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to simulate stability challenges .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
